molecular formula C10H12FN3O4 B8367819 3-Acetylamino-5-(2-fluoro-ethoxy)-pyrazine-2-carboxylic acid methyl ester

3-Acetylamino-5-(2-fluoro-ethoxy)-pyrazine-2-carboxylic acid methyl ester

Cat. No.: B8367819
M. Wt: 257.22 g/mol
InChI Key: LEIFJZQHNRKIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetylamino-5-(2-fluoro-ethoxy)-pyrazine-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H12FN3O4 and its molecular weight is 257.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12FN3O4

Molecular Weight

257.22 g/mol

IUPAC Name

methyl 3-acetamido-5-(2-fluoroethoxy)pyrazine-2-carboxylate

InChI

InChI=1S/C10H12FN3O4/c1-6(15)13-9-8(10(16)17-2)12-5-7(14-9)18-4-3-11/h5H,3-4H2,1-2H3,(H,13,14,15)

InChI Key

LEIFJZQHNRKIIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CN=C1C(=O)OC)OCCF

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-acetylamino-5-oxo-4,5-dihydro-pyrazine-2-carboxylic acid methyl ester (300 mg, 1.136 mmol, 80% purity) in dry THF (8 ml) under argon were added triphenylphosphine (119 mg, 0.455 mmol) and diethyl azodicarboxylate (DEAD, 0.072 ml, 0.455 mmol) at −10° C. The reaction was stirred at −10° C. for 15 min and then 2-fluoro-ethanol (0.033 ml, 0.568 mmol) was added. The reaction was stirred at rt for 15 min. To complete the reaction, more triphenylphosphine (119 mg, 0.455 mmol) and DEAD (0.072 ml, 0.455 mmol) were added at −10° C. and the resulting mixture was stirred at −10° C. for 15 min before the addition of 2-fluoro-ethanol (0.033 ml, 0.568 mmol). The reaction was stirred for 100 min. More triphenylphosphine (119 mg, 0.455 mmol) and DEAD (0.072 ml, 0.455 mmol) were added at −10° C. and the resulting mixture was stirred at −10° C. for 15 min before the addition of 2-fluoroethanol (0.033 ml, 0.568 mmol). The reaction was stirred for another 2 h. Saturated aq. NaHCO3 was added and the mixture was extracted with EtOAc, the combined organic layers were washed with aq. sodium chloride, filtered and dried with Na2SO4 and evaporated. The residue was purified by chromatography on silica gel (DCM to DCM/EtOAc 9:1) to provide the title compound as yellow oil (300 mg).
Quantity
0.033 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
119 mg
Type
reactant
Reaction Step Three
Name
diethyl azodicarboxylate
Quantity
0.072 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
0.033 mL
Type
reactant
Reaction Step Four
Quantity
119 mg
Type
reactant
Reaction Step Five
Name
DEAD
Quantity
0.072 mL
Type
reactant
Reaction Step Five
Quantity
0.033 mL
Type
reactant
Reaction Step Six
Quantity
119 mg
Type
reactant
Reaction Step Seven
Name
DEAD
Quantity
0.072 mL
Type
reactant
Reaction Step Seven

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